molecular formula C17H15NO3S2 B2938189 (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1025292-51-6

(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2938189
CAS No.: 1025292-51-6
M. Wt: 345.43
InChI Key: KDVNIPBXBPCKPO-QPEQYQDCSA-N
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Description

(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a chromenyl group, a thiazolidinone ring, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-oxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of both chromenyl and thiazolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c1-4-18-16(20)13(23-17(18)22)7-11-8-21-12-6-9(2)5-10(3)14(12)15(11)19/h5-8H,4H2,1-3H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVNIPBXBPCKPO-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=COC3=CC(=CC(=C3C2=O)C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=COC3=CC(=CC(=C3C2=O)C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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